2-Amino-1-(2,4,5-trimethylphenyl)ethanone
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Overview
Description
2-Amino-1-(2,4,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H15NO. It is a derivative of acetophenone, where the phenyl ring is substituted with three methyl groups at positions 2, 4, and 5, and an amino group is attached to the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone typically involves the reaction of 2,4,5-trimethylacetophenone with ammonia or an amine source under specific conditions. One common method is the reductive amination of 2,4,5-trimethylacetophenone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4,5-trimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethylbenzoic acid or 2,4,5-trimethylbenzyl alcohol.
Reduction: Formation of 2-amino-1-(2,4,5-trimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-1-(2,4,5-trimethylphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,4,6-trimethylphenyl)ethanone
- 2-Amino-1-(3,4,5-trimethylphenyl)ethanone
- 2-Amino-1-(2,3,5-trimethylphenyl)ethanone
Uniqueness
2-Amino-1-(2,4,5-trimethylphenyl)ethanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to its analogs .
Properties
CAS No. |
69872-38-4 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-amino-1-(2,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6,12H2,1-3H3 |
InChI Key |
BUZKAQKDWYTOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CN)C |
Origin of Product |
United States |
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